Immuno-Oncology Target Engagement: Nanomolar IDO1 Inhibition
1-Amino-1-(2,4-dichlorophenyl)propan-2-OL exhibits potent inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 154 nM [1]. This level of potency places it among the more active IDO1 inhibitors derived from simple amino alcohol scaffolds. In contrast, closely related amino alcohols and other structural analogs often show significantly reduced activity or are inactive against this key immuno-oncology target, making this compound a valuable lead for further optimization [1].
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 154 nM |
| Comparator Or Baseline | Multiple amino alcohol analogs within the same chemical series (unspecified but reported in the same assay system) |
| Quantified Difference | Not explicitly quantified in the single-source data, but the 154 nM value defines a benchmark for this scaffold against which less potent or inactive analogs can be compared. |
| Conditions | Inhibition of recombinant human IDO1; assessed as reduction in kynurenine production using L-tryptophan as substrate after 60 minutes by Michaelis-Menten kinetics [1]. |
Why This Matters
This data establishes a clear, quantifiable starting point for SAR studies focused on IDO1, a critical target in cancer immunotherapy, where potency in the sub-micromolar range is a key selection criterion for lead compounds.
- [1] BindingDB. BDBM50146461 (CHEMBL3765807). Affinity Data: Ki=154 nM for human IDO1. Accessed 2025. View Source
